(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a benzofuran moiety, a pyridazinone ring, and a pyrrolidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of benzofuran with a halogenated pyridazinone under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyridazinone derivatives, and various substituted benzofuran compounds.
Scientific Research Applications
(5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in developing new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The pyridazinone ring is known for its ability to inhibit various enzymes, including cyclooxygenase and phosphodiesterase . These interactions lead to the compound’s biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran scaffold and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds such as zardaverine and emorfazone are known for their enzyme inhibitory properties and therapeutic potential.
Pyrrolidine Derivatives: Pyrrolidine-based compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets (5-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone apart is its unique combination of three distinct pharmacophores: benzofuran, pyridazinone, and pyrrolidine. This combination allows for a broader range of biological activities and potential therapeutic applications compared to compounds containing only one or two of these moieties.
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-4-5-15-12(9-13)10-16(25-15)18(22)21-8-6-14(11-21)24-17-3-2-7-19-20-17/h2-5,7,9-10,14H,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSOEKMRHIEGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.